(R)-2-Benzylpiperazine dihydrochloride is derived from benzylpiperazine, which itself is synthesized from piperazine and benzyl chloride. Benzylpiperazine has been studied for its potential as a psychoactive substance, exhibiting effects similar to those of amphetamines. The compound's classification falls under psychoactive substances and is often associated with research into its pharmacological effects on neurotransmitter systems.
The synthesis of (R)-2-Benzylpiperazine dihydrochloride can be achieved through several methods, primarily involving the reaction between piperazine and benzyl chloride. A common synthetic route includes:
This method yields the dihydrochloride salt form, which is more stable than its free base counterpart .
(R)-2-Benzylpiperazine dihydrochloride has a molecular formula of with a molar mass of approximately 210.18 g/mol. The structure consists of a piperazine ring substituted with a benzyl group at one nitrogen atom.
The stereochemistry is significant as it influences the compound's biological activity, with the (R)-enantiomer generally exhibiting different pharmacological profiles compared to its (S)-counterpart .
(R)-2-Benzylpiperazine dihydrochloride participates in various chemical reactions typical of piperazines:
These reactions are critical for modifying the compound's properties and exploring its therapeutic potential .
The mechanism of action for (R)-2-Benzylpiperazine dihydrochloride primarily involves interactions with neurotransmitter systems:
These actions contribute to its stimulant effects, which can include euphoria and increased energy levels .
(R)-2-Benzylpiperazine dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and potential therapeutic uses .
The applications of (R)-2-Benzylpiperazine dihydrochloride span several fields:
Piperazine derivatives emerged as significant entities in pharmaceutical development during the mid-20th century. Initial synthesis of 1-Benzylpiperazine (BZP) was reported by Burroughs Wellcome & Company in 1944, predating its investigation as an anthelmintic agent. Early pharmacological studies focused on piperazine derivatives for treating parasitic worm infections in livestock, leveraging their neuromuscular blocking effects on helminths. By the 1950s, clinical applications expanded, with piperazine citrate becoming a mainstream treatment for human ascariasis, as documented in the British Medical Journal [2].
The structural flexibility of the piperazine core facilitated extensive medicinal chemistry exploration. Researchers exploited the nitrogen atoms for substitutions, yielding compounds with diverse bioactivities. During the 1970s, interest shifted toward neuropsychiatric applications, with investigations assessing 1-Benzylpiperazine’s potential as an antidepressant. However, studies revealed amphetamine-like stimulant properties and abuse liability, leading to its rejection for therapeutic use. A critical 1970s study concluded that 1-Benzylpiperazine "should be placed under statutory control similar to those regulating the use of amphetamine" due to its psychoactive effects [2] [3].
Table 1: Key Pharmaceutical Milestones of Piperazine Derivatives
Time Period | Development Focus | Representative Agents | Outcome |
---|---|---|---|
1940s–1950s | Anthelmintics | Piperazine citrate | Approved for ascariasis |
1960s–1970s | Antidepressants | 1-Benzylpiperazine | Rejected due to stimulant properties |
1980s–1990s | Serotonergic agents | Trifluoromethylphenylpiperazine | Investigated for receptor selectivity |
The stereoselective synthesis of (R)-2-Benzylpiperazine marked its differentiation from racemic benzylpiperazine mixtures. Alexander Shulgin’s foundational work on phenethylamines and piperazines in the 1970s–1980s demonstrated that chiral modifications altered receptor binding affinities. (R)-2-Benzylpiperazine emerged from systematic structure-activity relationship (SAR) studies aiming to enhance monoamine receptor engagement. Specifically, the (R)-enantiomer showed higher affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly 5-HT₂A, and dopamine transporters than its (S)-counterpart [1] [6].
Pharmacodynamic analyses revealed a mixed mechanism of action: (R)-2-Benzylpiperazine functioned as a serotonin-releasing agent with secondary dopamine-releasing effects. Neurochemical studies indicated potentiation of extracellular monoamine concentrations via reuptake inhibition and presynaptic receptor agonism. This dual activity positioned it within the broader class of entactogens and stimulants, sharing traits with 3,4-methylenedioxymethamphetamine (MDMA) and amphetamine but with distinct receptor activation kinetics. Research noted its 5-HT₂B/2C partial agonism contributed to perceptual alterations, while alpha2-adrenoreceptor antagonism amplified noradrenergic signaling [1] [2] [3].
Table 2: Neurochemical Targets of (R)-2-Benzylpiperazine
Target System | Affinity/Action | Functional Consequence |
---|---|---|
Serotonin Transporter (SERT) | Reuptake inhibition (EC₅₀: ~6,050 nM*) | Increased extracellular serotonin |
Dopamine Transporter (DAT) | Substrate release (EC₅₀: ~175 nM*) | Enhanced dopaminergic neurotransmission |
5-HT₂A Receptor | Partial agonism | Hallucinogenic and empathogenic effects |
Alpha2-Adrenoreceptor | Antagonism | Elevated noradrenaline release |
*Comparative potency data referenced from racemic benzylpiperazine studies [2].
1-Benzylpiperazine’s transition to recreational markets began in the 1990s when the United States Drug Enforcement Administration documented its use in California as an adulterant in illicit stimulant formulations. By 2000, it proliferated globally as a "legal high," sold as "party pills" under brand names like "Rapture," "Bliss," and "Herbal Ecstasy." Its legal status in jurisdictions such as New Zealand (pre-2008) enabled commercial distribution as "dietary supplements," despite lacking nutritional value. Vendors deceptively marketed it as a "natural pepper extract," obscuring its synthetic origin [1] [2].
The compound’s structural similarity to controlled substances like amphetamine facilitated its adoption as an MDMA substitute. When MDMA was scheduled in 1985, 2C-B (4-bromo-2,5-dimethoxyphenethylamine) briefly filled market gaps; similarly, 1-Benzylpiperazine later served as an accessible alternative. Drug subcultures combined it with trifluoromethylphenylpiperazine to mimic MDMA’s effects, capitalizing on synergistic serotonin release. Regulatory responses were reactive: the United States classified 1-Benzylpiperazine as Schedule I in 2002, while New Zealand reclassified it from legal to Class C by 2008 after documenting widespread use (>5 million pills sold in 2007) [2] [6].
Table 3: Global Regulatory Timeline for Piperazine Derivatives
Year | Jurisdiction | Regulatory Action | Market Impact |
---|---|---|---|
1996 | United States | First DEA report on recreational use | Emergence as MDMA adulterant |
2002 | United States | Schedule I classification | Cessation of legal sales |
2005 | New Zealand | Restrictions under Misuse of Drugs Act | Ban on "dietary supplement" classification |
2008 | European Union | Widespread member-state prohibitions | Decline in "party pill" availability |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: